molecular formula C24H22N2O3 B5231673 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide

Cat. No. B5231673
M. Wt: 386.4 g/mol
InChI Key: IEZWOLQSNHRWRF-LTGZKZEYSA-N
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Description

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many cancer cells, leading to resistance to apoptosis and increased cell survival. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide binds to the BH3-binding groove of these proteins, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limited efficacy as a single agent in clinical trials due to the development of resistance mechanisms in cancer cells.

Advantages and Limitations for Lab Experiments

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for anti-apoptotic proteins of the Bcl-2 family. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limitations, including its limited efficacy as a single agent in clinical trials and the development of resistance mechanisms in cancer cells.

Future Directions

For the development of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide and related compounds include the development of combination therapies, second-generation inhibitors, and the use of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide as a tool compound for studying the role of anti-apoptotic proteins in cancer cell survival and drug resistance.

Synthesis Methods

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide was first synthesized by Abbott Laboratories using a convergent synthetic route. The synthesis involves the reaction of 2-methoxy-N-(phenylmethyl)benzamide with N-(1-benzyl-1H-pyrrol-2-yl)carbamic acid, followed by a Suzuki coupling reaction with 2-bromo-1-phenylethylene. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-15-9-8-14-20(22)23(27)26-21(16-18-10-4-2-5-11-18)24(28)25-17-19-12-6-3-7-13-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZWOLQSNHRWRF-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide

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